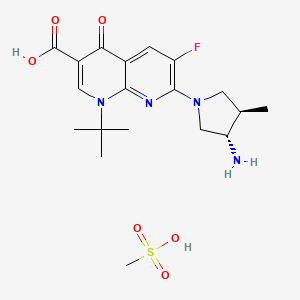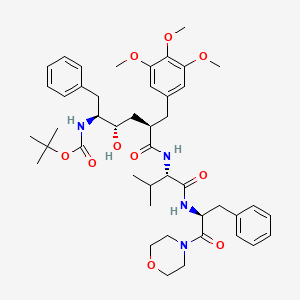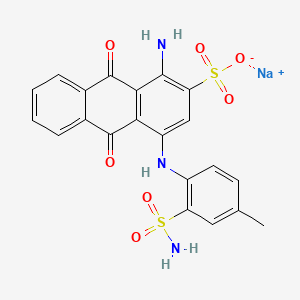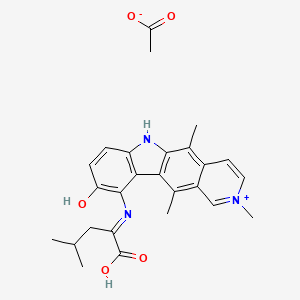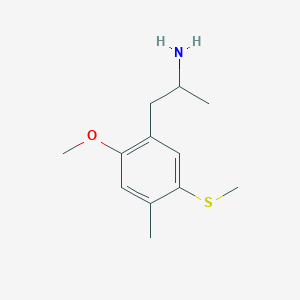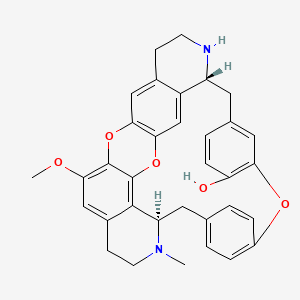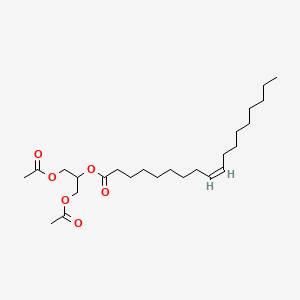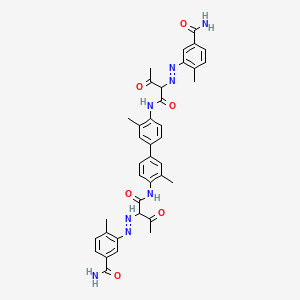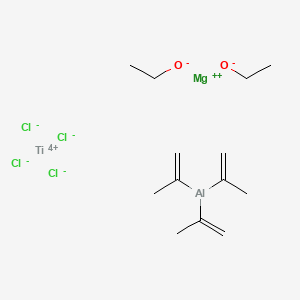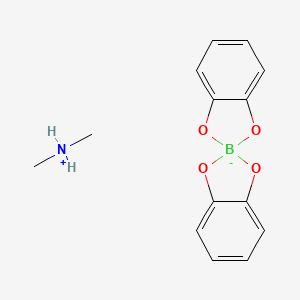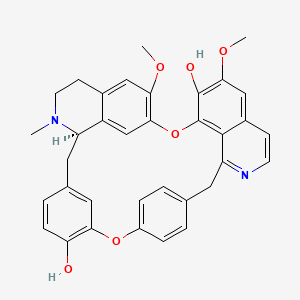
Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate is a complex organic compound with a unique structure that includes an indole ring, a benzamide group, and a tert-butylamino propoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the benzamide group and the tert-butylamino propoxy side chain. The final step involves the formation of the ethanedioate salt.
Indole Derivative Preparation: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzamide Group Introduction: The benzamide group can be introduced through the reaction of the indole derivative with benzoyl chloride in the presence of a base such as pyridine.
tert-Butylamino Propoxy Side Chain Addition: The tert-butylamino propoxy side chain can be added through nucleophilic substitution reactions, where the indole derivative reacts with a tert-butylamino propyl halide.
Ethanedioate Salt Formation: The final compound is obtained by reacting the intermediate product with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indole ring and the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, leading to modulation of biological activities. The benzamide group can enhance binding affinity and specificity, while the tert-butylamino propoxy side chain can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(1,1-dimethylethyl): Similar structure but lacks the indole ring and ethanedioate salt.
Indole-3-acetic acid: Contains the indole ring but differs in the side chains and functional groups.
N-tert-Butylbenzamide: Similar benzamide group but lacks the indole ring and ethanedioate salt.
Uniqueness
Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate is unique due to its combination of an indole ring, benzamide group, and tert-butylamino propoxy side chain, which confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
112857-89-3 |
|---|---|
Molecular Formula |
C24H29N3O6 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[3-(tert-butylamino)propoxy]-N-(1H-indol-4-yl)benzamide;oxalic acid |
InChI |
InChI=1S/C22H27N3O2.C2H2O4/c1-22(2,3)24-13-7-15-27-20-11-5-4-8-17(20)21(26)25-19-10-6-9-18-16(19)12-14-23-18;3-1(4)2(5)6/h4-6,8-12,14,23-24H,7,13,15H2,1-3H3,(H,25,26);(H,3,4)(H,5,6) |
InChI Key |
JSHAEPSAOKFEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


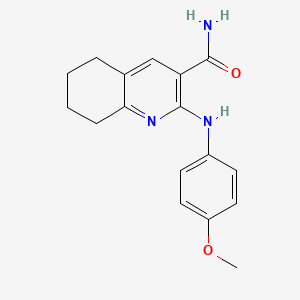
![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
